1-(cyclohex-3-en-1-ylmethyl)-N-[3-(furan-2-yl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-(cyclohex-3-en-1-ylmethyl)-N-[3-(furan-2-yl)phenyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a cyclohexene ring, a furan ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclohex-3-en-1-ylmethyl)-N-[3-(furan-2-yl)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexene and furan derivatives. The cyclohexene derivative can be synthesized through a Diels-Alder reaction, while the furan derivative can be obtained through a Friedel-Crafts acylation reaction. The final step involves the coupling of these derivatives with piperidine-4-carboxamide under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(cyclohex-3-en-1-ylmethyl)-N-[3-(furan-2-yl)phenyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule. Common reagents for these reactions include alkyl halides and strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a strong base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-(cyclohex-3-en-1-ylmethyl)-N-[3-(furan-2-yl)phenyl]piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(cyclohex-3-en-1-ylmethyl)-N-[3-(furan-2-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
1-(cyclohex-3-en-1-ylmethyl)-N-[3-(furan-2-yl)phenyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(cyclohex-3-en-1-ylmethyl)-N-[3-(thiophen-2-yl)phenyl]piperidine-4-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
1-(cyclohex-3-en-1-ylmethyl)-N-[3-(pyridin-2-yl)phenyl]piperidine-4-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-N-[3-(furan-2-yl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c26-23(24-21-9-4-8-20(16-21)22-10-5-15-27-22)19-11-13-25(14-12-19)17-18-6-2-1-3-7-18/h1-2,4-5,8-10,15-16,18-19H,3,6-7,11-14,17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXGRTWUAQPCGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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